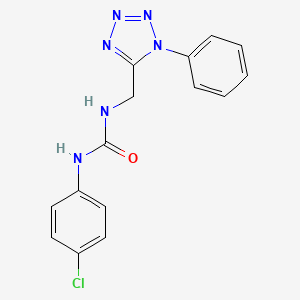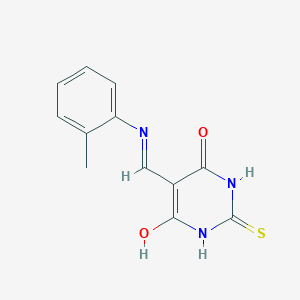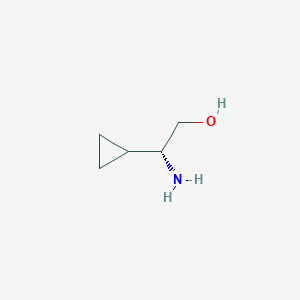![molecular formula C18H21FN4OS B2919831 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2097867-93-9](/img/structure/B2919831.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazolinone , a heterocyclic compound that has a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The quinazoline skeleton is considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazolinones and quinazolines are typically synthesized through various methods involving the reaction of anthranilic acid, isatoic anhydride, or 2-aminobenzyl alcohol with carboxylic acids, carboxylic esters, or isocyanates .Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms . It also has a dimethylamino group and a fluorophenylsulfanyl group attached to it.Aplicaciones Científicas De Investigación
Structural and Physical Properties
Research on compounds with structures similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide focuses on understanding their structural aspects and properties. For instance, the study of amide-containing isoquinoline derivatives has shed light on the formation of gels and crystalline solids upon interaction with different acids, highlighting the importance of molecular structure in determining physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Fluorescence and Sensing Applications
Compounds related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide have been studied for their fluorescent properties, leading to potential applications in sensing technologies. Europium(III) complexes, for example, have been designed as fluorescent pH probes, demonstrating high sensitivity to pH changes in neutral aqueous solutions and potential for in vivo applications (Zhang et al., 2011).
Antimicrobial and Anticancer Activity
The structural framework of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide lends itself to exploration in medicinal chemistry. Related molecules have shown promising antimicrobial and anticancer activities, suggesting potential for the development of new therapeutic agents. For instance, certain sulfonamide derivatives have exhibited significant anticancer activity against breast and colon cancer cell lines, underscoring the potential of structurally similar compounds in oncology research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Chemotherapeutic Value and Mechanisms
Another aspect of research on compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide includes investigating their mechanisms of action in cancer treatment. For example, the T-Type Ca2+ channel blocker KYS05090 has shown potential chemotherapeutic value in treating lung cancer, inducing autophagy and apoptosis-mediated cell death through mechanisms involving reactive oxygen species (ROS) generation and glucose uptake inhibition (Rim et al., 2014).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-23(2)18-20-10-12-9-14(5-8-16(12)22-18)21-17(24)11-25-15-6-3-13(19)4-7-15/h3-4,6-7,10,14H,5,8-9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZNBGZEJKFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

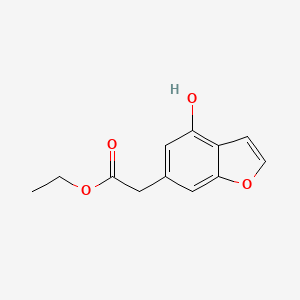
![(3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2919750.png)
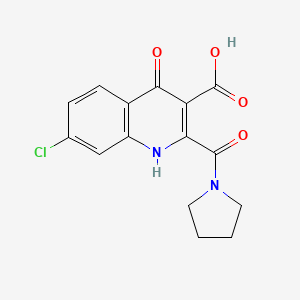
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)

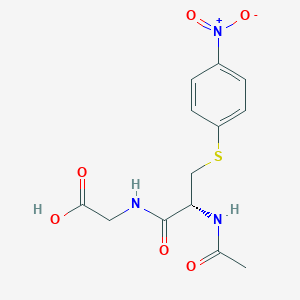
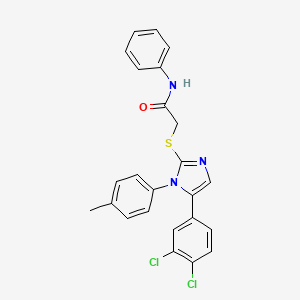
![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)
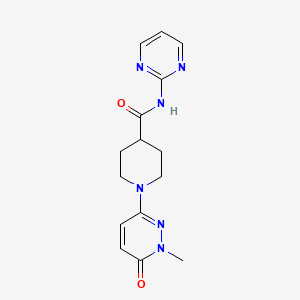
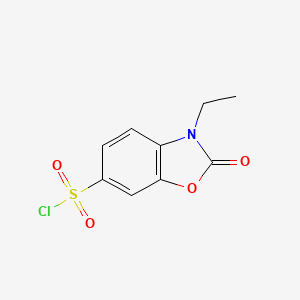
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
